3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a pyrazolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: shares similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
3-fluoro-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-7-16(8-6-15)13-27-14-25-20-19(22(27)30)12-26-28(20)10-9-24-21(29)17-3-2-4-18(23)11-17/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWXDWSJZRWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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